4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one
Description
Chemical Structure and Synthesis 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one, commonly referred to as CGP 12177, is a benzimidazol-2-one derivative featuring a tert-butylamino group and a 2-hydroxypropoxy side chain. The benzimidazol-2-one core consists of a fused bicyclic aromatic system with a urea-like moiety, enabling hydrogen bonding and π-stacking interactions critical for biological activity . Its synthesis often involves cyclocarbonylation of o-phenylenediamine precursors using reagents like 1,1′-carbonyldiimidazole (CDI) under flow chemistry conditions for optimized yield and purity .
Pharmacological Profile CGP 12177 is a non-selective β-adrenoceptor antagonist with partial agonist activity. It binds to β1-, β2-, and putative β4-adrenoceptors, making it a valuable tool for studying cardiac and pulmonary receptor dynamics . Radiolabeled versions (e.g., [³H]-CGP 12177A) are widely used in receptor-binding assays and positron emission tomography (PET) to visualize β-adrenoceptors in vivo . Its hydrophilic nature ensures minimal nonspecific binding, enhancing specificity in membrane and intact cell studies .
Properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQUQWCJKFOUGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001733 | |
| Record name | 7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81047-99-6 | |
| Record name | 4-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81047-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGP 12177 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081047996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[3-(tert-Butylamino)-2-hydroxypropoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-12177, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89UMZ82MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one, also known as CGP 12177, is a compound of significant interest in pharmacology due to its diverse biological activities. This benzimidazole derivative has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and its interaction with various biological targets.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H21N3O3
- Molecular Weight : 273.34 g/mol
It features a benzimidazole core substituted at the 4-position with a 3-(tert-butylamino)-2-hydroxypropoxy group, which contributes to its biological activity.
Research indicates that CGP 12177 acts primarily as a selective β-adrenergic receptor modulator. Its mechanism includes:
- Inhibition of Acetylcholinesterase (AChE) : CGP 12177 has shown potential in inhibiting AChE, an enzyme crucial for neurotransmission. This inhibition may contribute to neuroprotective effects against conditions such as Alzheimer's disease .
- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is beneficial in mitigating oxidative stress-related damage in neuronal cells .
Inhibition Studies
The biological activity of CGP 12177 has been evaluated through various pharmacological studies:
Kinetic Studies
Kinetic analysis has revealed that CGP 12177 exhibits mixed-type reversible inhibition for both AChE and BChE. The constants for AChE are (competitive component) and (noncompetitive component) .
Case Studies
- Neuroprotection in Animal Models : In studies involving rodent models of Alzheimer’s disease, CGP 12177 demonstrated the ability to reduce Aβ aggregation and protect neurons from reactive oxygen species (ROS) induced by oxidative stress .
- Clinical Implications : The compound's favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile suggests potential for therapeutic use in neurodegenerative disorders, particularly due to its good blood-brain barrier permeability and moderate cardiac toxicity risk .
Scientific Research Applications
Radioligand for Positron Emission Tomography (PET)
CGP 12177 is primarily recognized for its application in positron emission tomography (PET) imaging of beta-adrenergic receptors (β-ARs). These receptors are critical in various physiological processes, including:
- Cardiovascular regulation : β-ARs influence heart rate and blood pressure.
- Pulmonary function : They play a role in airway dynamics.
Advantages and Limitations
The compound exhibits several advantages as a PET radioligand:
- High Affinity and Selectivity : CGP 12177 binds specifically to β-ARs, facilitating clear imaging of these receptors in living subjects.
- Favorable Pharmacokinetics : The compound shows rapid uptake by target tissues, enhancing the quality of imaging results.
However, there are limitations:
- Complex Radiolabeling Process : The preparation of CGP 12177 for imaging requires specialized facilities and expertise, making it less accessible for routine use.
- Non-specificity for β-AR Subtypes : The compound does not distinguish between different β-AR subtypes, which may limit its application depending on the research focus.
Beta-Adrenergic Receptor Modulation
CGP 12177 acts as a partial agonist at beta-3 adrenergic receptors while functioning as an antagonist at beta-1 and beta-2 adrenergic receptors. This dual action suggests potential therapeutic applications in:
- Metabolic Disorders : Its ability to modulate fat metabolism through beta-3 receptor activation indicates a role in obesity management.
- Gastrointestinal Therapies : The compound's structural similarities to proton pump inhibitors suggest it may influence gastric acid secretion, making it a candidate for gastrointestinal treatments.
Synthesis and Structure
The synthesis of CGP 12177 typically involves multi-step organic synthesis techniques. A notable method includes the asymmetric synthesis of its enantiomers to enhance pharmacological profiles. The general synthetic pathway may involve:
- Formation of the benzimidazole core.
- Introduction of the tert-butylamino and hydroxypropoxy groups.
- Purification and characterization to ensure high yield and purity.
The molecular structure contributes to its unique pharmacological properties, particularly its interaction with β-ARs .
Interaction Studies
Research has focused on CGP 12177's binding affinity and activity across various adrenergic receptors. These studies reveal:
- Selective interactions with β-ARs, providing insights into its pharmacodynamics related to metabolic regulation and cardiovascular effects.
- Potential drug-drug interactions that could enhance or mitigate its effects when used alongside other pharmaceutical agents.
Chemical Reactions Analysis
Radiolabeling Reactions
CGP 12177 is widely used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) due to its β-adrenoceptor binding affinity. Key labeling methods include:
Carbon-11 (11C^{11}\text{C}11C) Labeling
-
Reaction : Reductive alkylation using acetone with the desisopropyl precursor.
-
Conditions : One-pot synthesis at 35°C, catalyzed by sodium cyanoborohydride .
-
Application : PET imaging of β-adrenoceptors in cardiac and pulmonary tissues .
Fluorine-18 (18F^{18}\text{F}18F) Labeling
Table 1: Radiolabeling Methods for CGP 12177 Derivatives
| Isotope | Precursor | Reaction Type | Yield (%) | Specific Activity (Ci/mmol) |
|---|---|---|---|---|
| phosgene | Carbamoylation | 15–20 | 600–800 | |
| acetone | Reductive alkylation | 18 | 600–800 | |
| fluoroacetone | Iododestannylation | 12 | >2,000 |
Salt Formation
CGP 12177 forms stable salts for improved solubility and pharmacokinetics:
-
Hydrochloride Salt : Reacts with HCl to form 4-(3-tert-butylamino-2-hydroxypropoxy)benzimidazol-2-one hydrochloride .
Nucleophilic Substitution
The benzimidazole nitrogen and hydroxyl group participate in nucleophilic reactions:
-
Ether Cleavage : The propoxy chain undergoes hydrolysis under acidic conditions to yield 4-hydroxybenzimidazol-2-one.
-
Amine Alkylation : The tert-butylamine group reacts with alkyl halides to form quaternary ammonium derivatives .
Hydrolysis and Stability
-
Acidic Hydrolysis : The ether bond (C-O) in the propoxy side chain cleaves at pH < 3, producing 4-hydroxybenzimidazol-2-one and 3-tert-butylamino-1,2-propanediol.
-
Basic Conditions : Stable at physiological pH but degrades slowly in strong alkaline solutions (pH > 10).
Oxidation Reactions
The hydroxyl group in the propoxy side chain oxidizes to a ketone under strong oxidizing agents (e.g., ):
-
Product : 4-(3-tert-butylamino-2-oxopropoxy)benzimidazol-2-one.
-
Significance : Alters receptor-binding affinity by eliminating hydrogen-bonding capability .
Comparative Reactivity of Derivatives
CGP 12177 derivatives exhibit modified pharmacological profiles based on structural changes:
Table 2: Reactivity and Functional Outcomes of Key Derivatives
Synthetic Pathways
The parent compound is synthesized via:
Comparison with Similar Compounds
Key Research Findings
- Receptor Specificity: CGP 12177’s tert-butyl group enhances β4-adrenoceptor binding in rat cardiac tissues, distinguishing it from BRL 37344’s β3 selectivity .
- Synthetic Efficiency : Flow chemistry methods for benzimidazol-2-one synthesis achieve >90% purity and multigram yields, critical for scaling derivatives like TriNBO .
- Imaging Utility : [¹¹C]-CGP 12177 remains a gold standard for cardiac PET, but [¹¹C]-CGP 12388 offers a faster, higher-yield alternative .
Preparation Methods
Benzimidazol-2-one Core Synthesis
The benzimidazol-2-one scaffold serves as the foundational structure for CGP 12177. Two primary methodologies dominate its synthesis: traditional cyclocarbonylation and modern flow-based approaches.
Traditional Cyclocarbonylation
The classical method involves the condensation of o-phenylenediamine with carbonyl sources such as 1,1′-carbonyldiimidazole (CDI) under reflux conditions. For example, reacting o-phenylenediamine with CDI in tetrahydrofuran (THF) and polyethylene glycol 300 (PEG300) at 160°C for 16 hours yields benzimidazol-2-one in 40% isolated yield after chromatographic purification. This batch process, while reliable, suffers from prolonged reaction times and moderate efficiency.
Flow Chemistry Optimization
Recent advancements utilize continuous flow systems to enhance reaction control and scalability. By implementing design of experiment (DoE) protocols, researchers optimized the CDI-mediated cyclocarbonylation in a flow reactor, achieving higher yields (up to 85%) and reduced reaction times (2–4 hours). Key parameters such as temperature, residence time, and solvent ratios (THF:PEG300 = 7:3) were systematically adjusted to maximize productivity.
Table 1: Comparison of Core Synthesis Methods
| Method | Conditions | Yield (%) | Time (h) | Reference |
|---|---|---|---|---|
| Batch Cyclocarbonylation | CDI, THF/PEG300, 160°C | 40 | 16 | |
| Flow Cyclocarbonylation | CDI, THF/PEG300, DoE-optimized | 85 | 2–4 |
Introduction of the Hydroxypropoxy Side Chain
The hydroxypropoxy group is introduced via etherification at the 4-position of the benzimidazol-2-one core. This step typically employs epoxide intermediates or halogenated precursors.
Epoxide-Based Etherification
Glycidyl ether derivatives react with the benzimidazol-2-one under basic conditions to form the hydroxypropoxy linkage. For instance, treating the core with epichlorohydrin in the presence of sodium hydride generates an intermediate epoxide, which is subsequently opened using a nucleophilic agent. This method ensures regioselectivity but requires careful control of reaction pH to avoid side reactions.
Incorporation of the tert-Butylamino Group
The tert-butylamino moiety is introduced via reductive alkylation or nucleophilic substitution.
Reductive Alkylation
A pivotal method involves reacting the hydroxypropoxy intermediate with tert-butylamine and acetone in the presence of a reducing agent such as sodium cyanoborohydride. This one-pot procedure facilitates the formation of the desired secondary amine while maintaining stereochemical integrity.
Radiolabeling Techniques for PET Imaging
CGP 12177 is frequently radiolabeled with carbon-11 or fluorine-18 for diagnostic applications.
Purification and Characterization
Final purification is achieved through preparative high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures. Structural confirmation relies on nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for benzimidazole derivatives, and how can they be adapted for synthesizing 4-(3-tert-Butylamino-2-hydroxypropoxy)benzimidazol-2-one?
- Methodological Answer : Benzimidazole cores are typically synthesized via cyclization of 1,2-phenylenediamines with carboxylic acids or aldehydes under acidic conditions (Phillips procedure) . For derivatives with alkoxy side chains (e.g., the 2-hydroxypropoxy group in the target compound), nucleophilic substitution or Mitsunobu reactions are employed to introduce substituents at the N1 or C5/C6 positions . Solvent-free one-pot methods using organocatalysts (e.g., tetra-n-butylammonium bromide) can improve yield and reduce purification steps . Copper-promoted one-pot approaches are also effective for introducing aryl/alkyl groups .
Q. Which biological activities are typically screened for benzimidazole derivatives, and what assays are recommended for initial evaluation?
- Methodological Answer : Common activities include antimicrobial (via agar diffusion or microdilution assays ), anticancer (MTT assay against cell lines like MDA-MB-231 ), and antiulcer effects (proton pump inhibition assays using gastric H+/K+-ATPase ). For antiviral or antiparasitic screening, plaque reduction or motility inhibition assays are used . Always include positive controls (e.g., omeprazole for antiulcer studies ) and validate results with dose-response curves.
Q. How do researchers address solubility challenges in benzimidazole derivatives during in vitro testing?
- Methodological Answer : Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) to the alkoxy side chain, can enhance solubility . Alternatively, use co-solvents (e.g., DMSO) at concentrations ≤1% to avoid cytotoxicity. For in vivo studies, prodrug strategies (e.g., esterification of hydroxyl groups) improve bioavailability .
Advanced Research Questions
Q. How can substituent positioning on the benzimidazole core influence biological activity, and what computational tools validate these effects?
- Methodological Answer : Substituents at the C2 position (e.g., thiol or methyl groups) often enhance antimicrobial activity by interacting with enzyme active sites . QSAR models (e.g., 2D-QSAR with descriptors like logP and molar refractivity) predict activity trends and guide synthetic prioritization . Molecular docking (AutoDock Vina) identifies binding interactions, such as hydrogen bonding with HBV polymerase or parasitic proteases . Validate predictions with in vitro assays using systematically varied derivatives.
Q. What experimental strategies resolve contradictions in reported IC50 values for benzimidazole derivatives across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity in MTT assays ). Standardize protocols:
- Use the same reference drug (e.g., camptothecin for cytotoxicity ).
- Validate cell viability assays with ATP-based methods (e.g., CellTiter-Glo).
- Replicate studies under identical conditions (pH, incubation time).
- Perform meta-analyses to identify outliers or confounding factors (e.g., impurity levels).
Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of benzimidazole-based compounds?
- Methodological Answer :
- PK Studies : Administer the compound intravenously/orally to rodents, collect plasma samples at intervals, and quantify drug levels via LC-MS/MS. Calculate AUC, Cmax, and half-life .
- PD Studies : Use disease models (e.g., H. pylori-infected mice for antiulcer activity ). Correlate plasma concentrations with efficacy endpoints (e.g., ulcer inhibition %).
- Address poor bioavailability by formulating nanoparticles or liposomes .
Q. What mechanistic approaches elucidate the target specificity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against panels of related enzymes (e.g., kinases, proteases) to rule off-target effects .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., H+/K+-ATPase for antiulcer studies) to confirm mechanism .
- Thermal Shift Assays : Monitor protein melting shifts to identify direct binding partners .
Q. How can researchers optimize benzimidazole derivatives for reduced cytotoxicity while maintaining therapeutic efficacy?
- Methodological Answer :
- Selective Functionalization : Replace non-critical hydrophobic groups (e.g., tert-butyl) with polar moieties to reduce membrane disruption .
- Prodrug Design : Mask reactive groups (e.g., hydroxyls) with cleavable linkers activated in target tissues .
- Toxicity Screening : Prioritize compounds with high selectivity indices (IC50 ratio: healthy vs. diseased cells) in early-stage screens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
